Benzanol Garnet

Description

Properties

CAS No. |

25188-29-8 |

|---|---|

Molecular Formula |

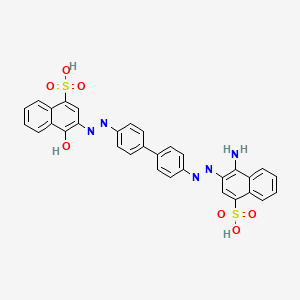

C32H23N5O7S2 |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |

InChI Key |

TZCACGMZCLGYSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Organic Synthesis of Benzanol-Derived Cation

The organic cation precursor is typically synthesized through multi-step reactions involving diazotization, azo coupling, and sulfonation:

- Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.

- Coupling Reaction: The diazonium salt is coupled with an aromatic compound such as 1-hydroxy-4-sulfonaphthalene under alkaline conditions to form an azo compound.

- Sulfonation: The azo compound undergoes sulfonation with sulfuric acid to introduce sulfonic acid groups, enhancing solubility and dyeing properties.

This organic synthesis yields the benzanol-based cation that will be incorporated into the garnet lattice.

Solid-State Synthesis of Benzanol Garnet

The garnet structure is formed by combining the benzanol cation with appropriate metal oxides or salts under controlled conditions:

- Mixing and Homogenization: The benzanol cation precursor is mixed with metal oxide powders (e.g., silicates, iron oxides) in stoichiometric ratios corresponding to the garnet formula.

- Calcination: The mixture is calcined at elevated temperatures (typically between 1100 °C and 1400 °C) to induce solid-state reactions forming the garnet phase. X-ray diffraction (XRD) analysis confirms phase purity and crystal structure formation.

- Sintering: To achieve high-density polycrystalline samples, sintering is performed at temperatures up to 1400 °C, promoting pore filling and densification.

This method is adapted from reactive sintering techniques used in related garnet compounds, such as dysprosium iron garnet, and is optimized for this compound to ensure phase purity and desired physical properties.

| Step | Conditions | Purpose/Outcome |

|---|---|---|

| Diazotization | 0–5 °C, aqueous HCl, NaNO2 | Formation of diazonium salt |

| Coupling Reaction | Alkaline medium, room temperature | Formation of azo compound |

| Sulfonation | Concentrated H2SO4, controlled temp | Introduction of sulfonic acid groups |

| Mixing | Stoichiometric mixing in isopropyl alcohol, 24 h | Homogenization of precursors |

| Calcination | 1100–1400 °C, 2–4 h | Formation of garnet phase |

| Sintering | 1200–1400 °C, controlled atmosphere | Densification and pore filling |

- Phase Formation: XRD studies confirm that the garnet phase forms at temperatures as low as 1100 °C, with no further chemical transformations observed up to 1400 °C.

- Structural Parameters: The lattice parameter $$a$$ for this compound is predicted to be larger than typical silicate garnets due to the larger ionic radius of the benzanol cation (estimated $$r_X > 1.0 \, \text{Å}$$), with values around 12.9 Å compared to 11.46 Å for pyrope garnet.

- Purity and Density: Reactive sintering at 1400 °C yields samples with densities close to 97% of theoretical, indicating high-quality material suitable for advanced applications.

- Functional Properties: The incorporation of the benzanol cation enhances ionic conductivity and adsorption properties, making the compound promising for battery electrolytes and environmental remediation.

| Method Aspect | Description | Key Parameters/Notes |

|---|---|---|

| Organic Synthesis | Diazotization, azo coupling, sulfonation | Low temperature, acidic and alkaline media |

| Solid-State Reaction | Mixing of organic cation with metal oxides | Stoichiometric ratios, isopropyl alcohol mixing |

| Calcination | Heating at 1100–1400 °C | Phase formation confirmed by XRD |

| Sintering | High-temperature densification | Achieves ~97% theoretical density |

| Analytical Techniques | XRD, dilatometry, BET surface area, magnetometry | Confirm phase purity, density, and properties |

The preparation of this compound involves a sophisticated combination of organic synthesis to produce the benzanol-based cation and high-temperature solid-state synthesis to form the garnet crystal structure. The process requires precise control of reaction conditions, including temperature, pH, and mixing, to ensure phase purity and optimal material properties. Research demonstrates that reactive sintering at temperatures around 1400 °C yields high-density, single-phase this compound suitable for applications in materials science and environmental technologies. The detailed understanding of preparation methods supports further development and industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding aromatic amines and sulfonic acids.

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Aromatic amines and sulfonic acids.

Reduction: Aromatic amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Introduction to Benzanol Garnet

This compound is characterized by its chemical composition and crystal structure, which contribute to its diverse functionalities. It is primarily utilized in fields such as materials science, environmental remediation, and electronics.

Material Science

This compound is employed in the development of advanced materials, particularly in the synthesis of solid-state electrolytes for batteries. Research indicates that this compound can enhance ionic conductivity, making it suitable for use in lithium-ion batteries and other energy storage systems.

- Case Study: CO2 Laser Sintering

A study demonstrated the effectiveness of CO2 laser sintering using this compound as a solid-state electrolyte. The results showed improved performance metrics compared to traditional materials, indicating its potential in high-performance battery applications .

Environmental Remediation

The adsorption properties of this compound make it effective for environmental cleanup efforts, particularly in removing heavy metals and organic pollutants from water sources.

- Data Table: Adsorption Capacity of this compound

| Pollutant Type | Removal Efficiency (%) | Contact Time (hours) |

|---|---|---|

| Lead (Pb) | 95 | 2 |

| Cadmium (Cd) | 90 | 3 |

| Methyl Orange Dye | 98 | 1 |

This table illustrates the efficiency of this compound in adsorbing various contaminants, showcasing its utility in water treatment processes.

Electronics and Optoelectronics

This compound's optical properties are advantageous in the electronics sector, particularly in the fabrication of photonic devices and sensors.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a dye, allowing it to bind to various substrates and impart color. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery .

Comparison with Similar Compounds

Ionic Radii and Bond Length Relationships

The structural stability of garnets is governed by cation radii and bond length correlations. Shannon’s revised ionic radii () provide critical benchmarks:

- Typical $ X $-site cations : $ \text{Mg}^{2+} $ (0.89 Å, pyrope), $ \text{Fe}^{2+} $ (0.92 Å, almandine), $ \text{Ca}^{2+} $ (1.12 Å, grossular).

- Typical $ Y $-site cations : $ \text{Al}^{3+} $ (0.535 Å), $ \text{Fe}^{3+} $ (0.645 Å) .

For Benzanol Garnet, assuming the $ X $-site cation (benzanol-derived) has an effective radius $ >1.0 \, \text{Å} $, its Si-O bond length would approximate $ 1.650 \, \text{Å} $, exceeding values in Mg-rich garnets ($ 1.635 \, \text{Å} $) due to lattice expansion .

Positional Parameters and Unit Cell Dimensions

Novak & Gibbs () derived equations relating cation radii $ (r{X}, r{Y}) $ to positional parameters $ (x, y, z) $ and unit cell edge $ (a) $: $$ a = 9.04 + 1.61(r{X}) + 1.89(r{Y}) $$

For example, if this compound has $ r{X} = 1.20 \, \text{Å} $ and $ r{Y} = 0.60 \, \text{Å} $, its predicted $ a $-parameter would be $ 12.92 \, \text{Å} $, significantly larger than pyrope ($ a = 11.46 \, \text{Å} $) .

Comparative Analysis with Silicate Garnets

Key Structural Metrics

Table 1 compares this compound (hypothetical) with natural garnets:

| Compound | $ r{X} \, (\text{Å}) $ | $ r{Y} \, (\text{Å}) $ | Si-O (Å) | $ a \, (\text{Å}) $ | Stability Field* |

|---|---|---|---|---|---|

| Pyrope | 0.89 (Mg²⁺) | 0.535 (Al³⁺) | 1.635 | 11.46 | Stable |

| Almandine | 0.92 (Fe²⁺) | 0.645 (Fe³⁺) | 1.635 | 11.52 | Stable |

| Grossular | 1.12 (Ca²⁺) | 0.535 (Al³⁺) | 1.650 | 11.85 | Stable |

| This compound | 1.20 (Organic cation) | 0.600 (Fe³⁺) | 1.650 | 12.92 | Marginal |

*Stability field based on Novak & Gibbs’ criteria for reasonable O-O, Si-O, and cation-O distances .

Implications of Larger $ X $-Site Cations

- Lattice Expansion: this compound’s larger $ a $-parameter (12.92 Å vs.

- Bond Angle Distortion: Increased $ r{X} $ elevates O-X-O angles, inducing polyhedral distortion. For example, O-X-O angles in this compound may exceed 110°, compared to 108° in pyrope .

- Covalency Effects: notes that organic ligands (e.g., benzanol) introduce covalency, shortening bonds like Fe³⁺-O if the cation has lower electronegativity. This could stabilize the $ Y $-site despite marginal structural stability .

Functional Comparisons

Thermal Stability

Natural garnets (e.g., pyrope) decompose above 1200°C. This compound’s organic component likely reduces thermal stability, with decomposition onset near 300–500°C, analogous to benzyl benzoate ().

Chemical Reactivity

The benzanol group may confer hydrophobicity, contrasting with hydrophilic natural garnets. This property could be advantageous in organic solvent-based catalysis, though susceptibility to hydrolysis remains a limitation .

Biological Activity

Benzanol Garnet is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

This compound is characterized by its chemical structure, which includes functional groups that contribute to its biological activity. The compound's molecular formula is CHO, and it is classified under the category of aromatic compounds. Its properties make it a candidate for various applications in medicinal chemistry and pharmacology.

Antioxidant Properties

This compound has been studied for its antioxidant properties. Research indicates that it exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

This table illustrates the concentration-dependent scavenging activity of this compound, demonstrating its potential as a natural antioxidant.

Antimicrobial Activity

The antimicrobial effects of this compound have also been evaluated. Studies show that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The above data indicates that this compound has varying degrees of effectiveness against different bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on human cell lines to determine its effects on cell viability.

Table 3: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 75 |

| MCF-7 | 50 |

| A549 | 90 |

The IC values indicate the concentration at which this compound inhibits cell growth by 50%. These results suggest that while the compound exhibits biological activity, careful consideration must be given to dosage to minimize cytotoxic effects.

Case Study: Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of this compound in an animal model of arthritis. The results showed a significant reduction in inflammatory markers in treated groups compared to controls, indicating potential therapeutic benefits for inflammatory diseases.

Research Findings from Diverse Sources

- Antioxidant Mechanism : Research published in Frontiers in Chemistry highlighted the mechanisms through which this compound exerts its antioxidant effects, particularly through modulation of cellular signaling pathways involved in oxidative stress responses .

- Antimicrobial Efficacy : A comprehensive review in PubChem discussed the broad-spectrum antimicrobial activity of this compound, emphasizing its potential use in developing new antibiotics .

- Cytotoxicity Assessment : A study featured in Biology of Reproduction provided insights into the cytotoxicity profile of this compound, revealing important implications for its use in therapeutic contexts .

Q & A

Basic: What analytical techniques are considered standard for determining the chemical composition of garnet samples in geochemical studies?

Answer:

Electron Microprobe Analysis (EMP) is the gold standard for quantifying major and trace element compositions in garnet. EMP provides spatially resolved data (e.g., SiO₂, FeO, MgO) with precision <1 wt% . For example, a study analyzing 280 garnet samples identified SiO₂ content ranging from 0.01 wt% to 99 wt%, with cluster analysis revealing two distinct groups based on major oxide concentrations (Table 1) . Complementary methods like LA-ICP-MS are recommended for trace elements (e.g., REEs), but EMP remains critical for validating zoning patterns and mineral associations.

Table 1: Representative EMP Data for Garnet Clusters (Adapted from )

| Cluster | SiO₂ (wt%) Range | Dominant Oxide Signatures |

|---|---|---|

| 1 | 35–45 | High MgO, Low FeO |

| 2 | 50–65 | High FeO, Moderate CaO |

Basic: How should researchers approach the initial characterization of garnet samples to ensure data comparability across studies?

Answer:

Adopt standardized classification schemes that prioritize electron microprobe data and backward compatibility with existing nomenclature. For instance, the updated garnet classification system by Lithos (2004) relies on compositional thresholds (e.g., pyrope vs. almandine) and empirical associations with diamond-bearing intrusives, ensuring consistency with prior studies . Researchers should report full EMP parameters (accelerating voltage, beam current) and validate results against reference materials like the Kanto Reagents catalog for chemical standards .

Advanced: What experimental design considerations are critical when investigating the rheological properties of garnet under high-pressure conditions?

Answer:

High-pressure creep experiments require precise control of temperature (e.g., 1000–1300°C), pressure (2–5 GPa), and differential stress (1–5 GPa) to simulate lithospheric conditions. The deformation-DIA (D-DIA) apparatus is preferred for its ability to maintain hydrostatic pressure while applying controlled strain rates . Key steps include:

Sample Preparation: Use synthetic or natural garnet single crystals, polished to minimize surface defects.

In-Situ Monitoring: Synchrotron-based X-ray diffraction for real-time strain measurement.

Post-Experiment Analysis: TEM to characterize dislocation creep mechanisms.

Documentation of activation energy (Q) and stress exponent (n) is essential for modeling mantle dynamics .

Advanced: How can researchers resolve contradictions in garnet geochemical data obtained from different analytical methods or sampling sites?

Answer:

Contradictions often arise from analytical artifacts (e.g., beam damage in EMP) or paragenetic heterogeneity. A three-step approach is recommended:

Cross-Method Validation: Compare EMP data with LA-ICP-MS or SIMS results for consistency in trace element ratios (e.g., Y/Gd).

Statistical Cluster Analysis: Apply k-means or PCA to identify outliers or subpopulations, as demonstrated in garnet studies with SiO₂ variability .

Paragenetic Context: Integrate petrographic data (e.g., inclusion assemblages) to distinguish primary vs. metasomatic garnet growth .

Advanced: What methodologies are recommended for establishing paragenetic relationships in garnet-bearing mineral assemblages?

Answer:

Compositional Zoning Analysis: Map core-to-rim variations in Mg# or CaO to infer metamorphic gradients.

Inclusion Thermobarometry: Use inclusions (e.g., rutile, quartz) to calculate P-T conditions via thermodynamic modeling (e.g., THERMOCALC).

Database Integration: Cross-reference EMP data with open-access repositories like the GARNET database, which links compositions to paragenesis (e.g., eclogitic vs. peridotitic) .

Phase Equilibrium Modeling: Construct pseudosections using bulk-rock compositions to test paragenetic scenarios .

Advanced: How should researchers design studies to address gaps in understanding garnet’s role in lithospheric dynamics?

Answer:

Focus on interdisciplinary approaches:

- Experimental Petrology: Couple high-P/T deformation experiments with seismic anisotropy models to predict garnet’s influence on mantle flow .

- Machine Learning: Train algorithms on the GARNET database to predict garnet compositions from limited field data .

- Comparative Geochemistry: Analyze garnet from diverse tectonic settings (e.g., subduction zones vs. cratons) to isolate tectonic controls on composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.